molecular formula C9H11NO3S B2973284 3-Acetamido-3-(thiophen-2-yl)propanoic acid CAS No. 382609-95-2

3-Acetamido-3-(thiophen-2-yl)propanoic acid

Cat. No. B2973284
CAS RN: 382609-95-2
M. Wt: 213.25
InChI Key: QWGNBONLKWHDHS-UHFFFAOYSA-N
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Description

3-Acetamido-3-(thiophen-2-yl)propanoic acid is a chemical compound with the CAS Number: 382609-95-2 . Its molecular weight is 213.26 . The IUPAC name for this compound is N-acetyl-3-(2-thienyl)-beta-alanine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Acetamido-3-(thiophen-2-yl)propanoic acid is 1S/C9H11NO3S/c1-6(11)10-7(5-9(12)13)8-3-2-4-14-8/h2-4,7H,5H2,1H3,(H,10,11)(H,12,13) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

3-Acetamido-3-(thiophen-2-yl)propanoic acid is a solid at room temperature . It has a molecular weight of 213.26 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-acetamido-3-thiophen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-6(11)10-7(5-9(12)13)8-3-2-4-14-8/h2-4,7H,5H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGNBONLKWHDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-3-(thiophen-2-yl)propanoic acid

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